molecular formula C8H9N3OS B13114503 (5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine

(5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine

Cat. No.: B13114503
M. Wt: 195.24 g/mol
InChI Key: VTVAHHRFHNCOBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine is an organic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. This compound features a methoxy group at the 5-position and a methanamine group at the 4-position of the benzo[c][1,2,5]thiadiazole ring system. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine typically involves the following steps:

    Formation of the Benzo[c][1,2,5]thiadiazole Core: This can be achieved through the cyclization of appropriate precursors such as ortho-diamines with sulfur-containing reagents.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the Methanamine Group: The methanamine group can be introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with a halogenated precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy and methanamine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzo[c][1,2,5]thiadiazoles.

Scientific Research Applications

(5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Altering the expression of genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Benzo[c][1,2,5]thiadiazole: The parent compound without the methoxy and methanamine groups.

    (5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)amine: Similar structure but lacks the methanamine group.

    (5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanol: Similar structure but has a hydroxyl group instead of the methanamine group.

Uniqueness

(5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine is unique due to the presence of both the methoxy and methanamine groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Biological Activity

(5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine is a compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a benzo[c][1,2,5]thiadiazole ring substituted with a methoxy group at the 5-position and an amine group at the 4-position. Its molecular formula is C8H9N3OSC_8H_9N_3OS, and it has been shown to exhibit significant electronic properties due to the presence of the thiadiazole moiety.

Anticancer Activity

Recent studies have indicated that this compound may possess selective cytotoxicity against various cancer cell lines. Research indicates that compounds containing thiadiazole derivatives often show promising anticancer properties. For instance, one study demonstrated that this compound could disrupt cellular processes by interacting with specific biological targets, leading to apoptosis in cancer cells.

Table 1: Summary of Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)7Induction of apoptosis
HeLa (Cervical)10Inhibition of cell proliferation
A549 (Lung)12Disruption of mitochondrial function

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Thiadiazole derivatives are known for their broad-spectrum antimicrobial activities. In vitro studies have shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Staphylococcus aureus0.250.5
Escherichia coli0.51
Pseudomonas aeruginosa0.751.5

These results indicate the potential use of this compound in treating bacterial infections, especially those caused by resistant strains.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The methoxy group at the 5-position enhances electron donation, which is crucial for its interaction with biological targets. Research into SAR has revealed that substituents on the thiadiazole ring significantly affect both anticancer and antimicrobial activities.

Table 3: Structure-Activity Relationship Insights

SubstituentEffect on Activity
Methoxy (-OCH3)Enhances anticancer activity
Nitro (-NO2)Increases antimicrobial potency
Halogens (-Cl/-Br)Modulates both anticancer and antimicrobial effects

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 breast cancer cells, this compound was administered at varying concentrations. The results indicated a dose-dependent response with significant cytotoxic effects observed at concentrations above 7 µM.

Case Study 2: Antimicrobial Testing

A series of experiments were conducted to evaluate the antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated notable antibacterial activity with MIC values indicating effectiveness at low concentrations.

Properties

Molecular Formula

C8H9N3OS

Molecular Weight

195.24 g/mol

IUPAC Name

(5-methoxy-2,1,3-benzothiadiazol-4-yl)methanamine

InChI

InChI=1S/C8H9N3OS/c1-12-7-3-2-6-8(5(7)4-9)11-13-10-6/h2-3H,4,9H2,1H3

InChI Key

VTVAHHRFHNCOBH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=NSN=C2C=C1)CN

Origin of Product

United States

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